2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide
CAS No.: 1207048-86-9
Cat. No.: VC5075451
Molecular Formula: C24H22N6O2
Molecular Weight: 426.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207048-86-9 |
|---|---|
| Molecular Formula | C24H22N6O2 |
| Molecular Weight | 426.48 |
| IUPAC Name | 2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C24H22N6O2/c1-15-8-9-18(12-17(15)3)20-13-21-23-27-30(24(32)28(23)10-11-29(21)26-20)14-22(31)25-19-7-5-4-6-16(19)2/h4-13H,14H2,1-3H3,(H,25,31) |
| Standard InChI Key | JNKAPDDTRJBHLY-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC=CC=C5C)C3=C2)C |
Introduction
The compound 2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide is a complex organic molecule featuring a unique combination of heterocyclic rings and functional groups. It belongs to the broader class of pyrazolo derivatives, which are known for their diverse biological activities, including anti-inflammatory and antitumor properties. This compound's intricate structure, including a pyrazolo[1,5-a]triazolo[3,4-c]pyrazin core and an acetamide functional group, suggests potential applications in medicinal chemistry and pharmacology.
Synthesis
The synthesis of such complex organic compounds typically involves multi-step reactions. These may include:
-
Starting Materials: Pyrazole and acetamide derivatives
-
Reagents: Various organic reagents depending on the specific synthesis pathway
-
Conditions: Controlled temperature and pH to ensure desired product formation
Given the lack of specific information on this compound's synthesis, general methods for similar pyrazolo derivatives involve condensation reactions, cyclization, and functional group modifications.
Biological Activities
Pyrazolo derivatives are known for their diverse biological activities, including:
-
Anti-inflammatory Properties: Some pyrazolo compounds have shown potential as anti-inflammatory agents.
-
Antitumor Activities: These compounds may exhibit antitumor effects due to their ability to interact with biological targets.
Current Research Status
-
Limited information is available on this specific compound, indicating a need for further research.
-
Studies on similar compounds suggest potential applications in medicinal chemistry.
Future Research Directions
-
In Vitro Studies: To assess biological activities such as anti-inflammatory or antitumor effects.
-
In Vivo Studies: To evaluate pharmacokinetics, bioavailability, and potential side effects.
-
Structure-Activity Relationship (SAR) Studies: To optimize the compound's structure for improved biological activity.
Note
-
The compound's detailed properties and biological activities require specific research studies that are not currently available in the literature.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume